molecular formula C8H7BrF3NO B8017711 2-Bromo-4-(2,2,2-trifluoroethoxy)aniline

2-Bromo-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B8017711
M. Wt: 270.05 g/mol
InChI Key: ZNGQJDIFGPIXPF-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-bromoaniline with 2,2,2-trifluoroethanol in the presence of a suitable base and a catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2,2-trifluoroethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or aminobenzenes .

Scientific Research Applications

2-Bromo-4-(2,2,2-trifluoroethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Bromo-4-(2,2,2-trifluoroethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2,2,2-trifluoroethoxy)aniline is unique due to the combination of its bromine atom and trifluoroethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-3-5(1-2-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGQJDIFGPIXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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